2-(Bromomethyl)benzoic acid

概要

説明

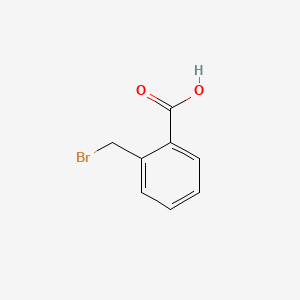

2-(Bromomethyl)benzoic acid: is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid where a bromomethyl group is attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)benzoic acid can be synthesized through the bromination of o-toluic acid. The process involves the use of bromine in the presence of a solvent like carbon tetrachloride and UV irradiation. The reaction is typically carried out under reflux conditions, and the addition of bromine is controlled to maintain a pale orange color throughout the process. The reaction mixture is then cooled, and the product is isolated by filtration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate and hydrobromic acid in the presence of light . This method ensures high yield and purity of the product, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 2-(Bromomethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Carbon tetrachloride, methylene chloride, and ethanol.

Major Products:

Substituted Benzoic Acids: Formed through nucleophilic substitution.

Esters: Formed through esterification reactions.

Methylbenzoic Acid: Formed through reduction reactions.

科学的研究の応用

Synthesis of Prostaglandins and Antitumor Agents

2-(Bromomethyl)benzoic acid is utilized as an intermediate in the synthesis of prostaglandins, which are lipid compounds with significant roles in inflammation and other physiological functions. Additionally, it is involved in the production of antitumor agents, contributing to the development of drugs that target cancer cells effectively.

A notable example includes its role in synthesizing selective peroxisome proliferator-activated receptor (PPAR) ligands, which are crucial for managing metabolic disorders and diabetes .

Development of Analytical Methods

Recent studies have developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for trace level quantification of related brominated compounds, indicating the importance of monitoring such substances in pharmaceutical formulations . Although this study focuses on 4-(bromomethyl)benzoic acid, methodologies established can be adapted for analyzing this compound in drug substances.

Chemical Reactions Involving this compound

The compound's structure allows it to participate in various nucleophilic substitution reactions due to its bifunctional groups: the benzylic bromide and carboxylic acid. This property makes it a versatile building block for synthesizing more complex organic molecules.

Table 1: Key Reactions Involving this compound

Synthesis of Bioactive Compounds

In a recent study, researchers synthesized a series of bioactive compounds using this compound as a starting material. The study highlighted the compound's utility in creating derivatives that exhibit significant biological activity against various targets, including those involved in cancer progression .

Environmental Impact Assessments

Another area of research involves assessing the environmental impact of brominated compounds like this compound. Studies have shown that while these compounds can be effective in certain applications, their persistence in the environment raises concerns about potential toxicity and ecological effects .

作用機序

The mechanism of action of 2-(Bromomethyl)benzoic acid primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The carboxylic acid group can also participate in reactions such as esterification and amidation, further expanding the compound’s utility in organic synthesis .

類似化合物との比較

2-Bromobenzoic Acid: Similar structure but lacks the methyl group.

4-Bromomethylbenzoic Acid: The bromomethyl group is positioned at the para position instead of the ortho position.

2-Methylbenzoic Acid: Lacks the bromine atom.

Uniqueness: 2-(Bromomethyl)benzoic acid is unique due to the presence of both the bromomethyl and carboxylic acid functional groups. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

生物活性

2-(Bromomethyl)benzoic acid, a brominated derivative of benzoic acid, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article synthesizes findings regarding its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to the benzene ring of benzoic acid. Its molecular formula is , and it has a molecular weight of approximately 215.04 g/mol. The compound's structure allows for significant reactivity due to the electrophilic nature of the bromine atom, which can participate in various chemical reactions, including nucleophilic substitutions and radical formations.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bromine atom can form covalent bonds or engage in non-covalent interactions, facilitating its role as a reactive electrophile. This reactivity is crucial for its potential as a pharmacophore in drug design.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes by modifying active sites through covalent bonding.

- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity:

-

Anti-inflammatory Properties:

- Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

-

Sensitization and Allergic Reactions:

- A related compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA), has been identified as a respiratory sensitizer causing occupational asthma and allergic reactions. This highlights the potential for similar sensitization effects with this compound, necessitating caution in its handling .

Table 1: Summary of Biological Activities

Case Study: Occupational Exposure

A study conducted on workers exposed to BCMBA revealed significant sensitization rates (up to 25% among high-exposure groups). This underscores the need for further investigation into the safety profile of this compound in industrial applications .

特性

IUPAC Name |

2-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991457 | |

| Record name | 2-(Bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-89-1 | |

| Record name | 7115-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(bromomethyl)benzoic acid in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its significance lies in the reactivity of the bromomethyl group, which allows for various chemical transformations. [] For instance, it can readily react with primary amines to form substituted isoindolin-1-one derivatives, a class of compounds with diverse pharmacological activities. []

Q2: What are the key factors affecting the synthesis of this compound?

A2: The synthesis of this compound typically involves the bromination of 2-methylbenzoic acid. Research has shown that several factors influence the yield of this reaction, including:

- Mole ratio of reactants: The optimal ratio of 2-methylbenzoic acid to bromine is crucial for maximizing yield. []

- Solvent choice: The nature of the solvent can impact the reaction rate and selectivity. []

- Reaction time: Sufficient reaction time is necessary for complete conversion of the starting material. []

- Initiator type and amount: Using a radical initiator like AIBN can enhance the efficiency of the bromination process. []

Q3: How is this compound typically characterized?

A3: Characterization of this compound commonly employs spectroscopic techniques. Infrared (IR) spectroscopy helps identify functional groups present in the molecule, while proton nuclear magnetic resonance (1H NMR) spectroscopy provides detailed information about the hydrogen atom environments, confirming the structure of the synthesized compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。